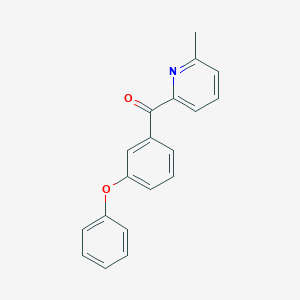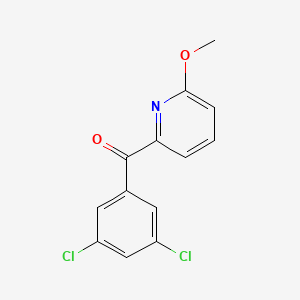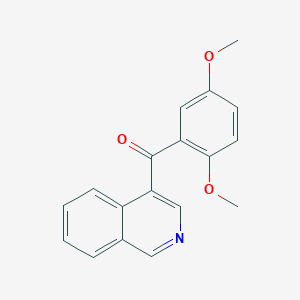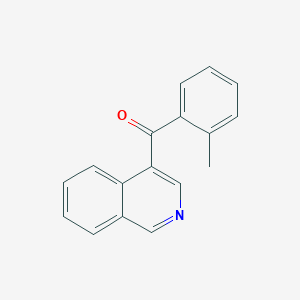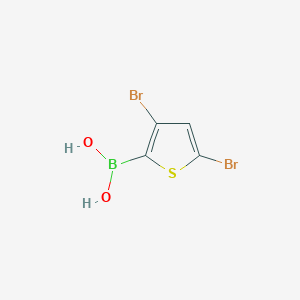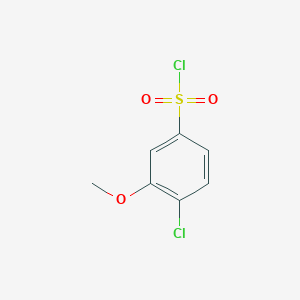![molecular formula C16H20ClNO B1422449 1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride CAS No. 1251922-75-4](/img/structure/B1422449.png)
1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride
Vue d'ensemble
Description
1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride is a chemical compound with the molecular formula C16H20ClNO and a molecular weight of 277.79 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Mécanisme D'action
Target of Action
The compound might interact with monoamine oxidase, as suggested by the similarity to 4-Methoxyphenethylamine , which is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
Mode of Action
If the compound does indeed interact with monoamine oxidase, it might inhibit the enzyme’s activity, preventing the breakdown of monoamine neurotransmitters and thereby increasing their availability .
Biochemical Pathways
The compound could potentially affect the monoamine neurotransmitter pathways, including those involving neurotransmitters like dopamine, norepinephrine, and serotonin .
Pharmacokinetics
Factors such as its molecular weight (27779 ) and structure could influence its absorption, distribution, metabolism, and excretion.
Méthodes De Préparation
The synthesis of 1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride typically involves the reaction of 4-[(3-methylphenyl)methoxy]benzaldehyde with ethanamine in the presence of a suitable catalyst . The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Applications De Recherche Scientifique
1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride can be compared with similar compounds such as:
4-Methoxyphenethylamine: Known for its use as a precursor in organic synthesis.
1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonyl-ethylamine: An intermediate in the synthesis of pharmaceutical compounds.
3-(4-Methoxyphenoxy)propan-1-amine: Used in the synthesis of various drugs and chemicals.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it valuable for diverse research applications .
Propriétés
IUPAC Name |
1-[4-[(3-methylphenyl)methoxy]phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-12-4-3-5-14(10-12)11-18-16-8-6-15(7-9-16)13(2)17;/h3-10,13H,11,17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAPOARXXPSQIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




